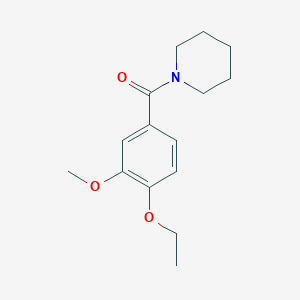![molecular formula C15H19NO3 B5847644 5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)
5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Spiro compounds, especially spiropyrans, are of significant interest due to their unique photochromic properties and potential applications in various fields such as molecular switches, optical data storage, and photoresponsive materials. The compound "5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one" could be considered within this category, implying its relevance in research areas focusing on novel materials with adjustable optical properties.
Synthesis Analysis
The synthesis of spiropyran compounds often involves multicomponent reactions or one-pot synthesis techniques, which are efficient and versatile methods for constructing complex molecules. For example, Satheeshkumar et al. (2020) demonstrated the Et3N mediated synthesis of a novel dispiro compound through a 1,3-dipolar cycloaddition reaction, highlighting a method that could be relevant for synthesizing similar compounds (Satheeshkumar et al., 2020).
Molecular Structure Analysis
The molecular structure of spiropyrans and related compounds is typically elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and DFT calculations. The work by Sharma et al. (2016) on spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] provides an example of how XRD and spectroscopic methods are employed to understand the structural aspects of these molecules (Sharma et al., 2016).
Chemical Reactions and Properties
Spiropyran compounds can undergo various chemical reactions, including photochromic transformations, which are central to their applications. The ability to switch between different structural forms upon exposure to light is a key chemical property. Studies like those by Wang et al. (2007) investigate the mechanisms behind the photochromic behavior of similar compounds, providing insights into their reactivity and chemical properties (Wang et al., 2007).
Physical Properties Analysis
The physical properties of spiropyrans, including their optical and thermal stability, are crucial for their practical applications. Research often focuses on understanding how structural variations affect these properties. The study of dispiro-1,2,4,5-tetraoxanes by McCullough et al. (2000) explores correlations between structure and antimalarial activity, which indirectly relates to the importance of physical properties in determining the efficacy of such compounds (McCullough et al., 2000).
Chemical Properties Analysis
The chemical properties of spiropyran compounds, such as their reactivity towards different stimuli (light, pH, etc.), are fundamental to their functionality. Studies like those by Vinoth et al. (2021) on the synthesis and antibacterial activity of spiropyran derivatives highlight the relevance of understanding the chemical properties for potential biomedical applications (Vinoth et al., 2021).
Eigenschaften
IUPAC Name |
5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-5-16-13-11(3)8-10(2)9-12(13)15(14(16)17)18-6-7-19-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHMSNXEHZJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2C3(C1=O)OCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)
![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B5847621.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)



